5-Amino-4-hydroxynicotinic acid
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Overview
Description
5-Amino-4-hydroxynicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of an amino group at the 5-position and a hydroxyl group at the 4-position on the pyridine ring. It has the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-hydroxynicotinic acid can be achieved through various methods. One common approach involves the nitration of 4-hydroxynicotinic acid followed by reduction to introduce the amino group at the 5-position. The reaction conditions typically involve the use of nitric acid for nitration and a reducing agent such as iron powder or tin chloride for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group (if present as an intermediate) can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Iron powder or tin chloride in acidic conditions are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hydroxyl or amino groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of 5-amino-4-oxonicotinic acid, while substitution reactions can yield various derivatives depending on the nucleophile used .
Scientific Research Applications
5-Amino-4-hydroxynicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of certain metabolic disorders.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Amino-4-hydroxynicotinic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA and RNA synthesis. Additionally, its antioxidant properties can help in reducing oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxynicotinic acid: Similar structure but lacks the amino group at the 5-position.
5-Hydroxynicotinic acid: Similar structure but lacks the hydroxyl group at the 4-position.
Nicotinic acid: The parent compound without the amino or hydroxyl substitutions.
Uniqueness
5-Amino-4-hydroxynicotinic acid is unique due to the presence of both the amino and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-amino-4-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-4-2-8-1-3(5(4)9)6(10)11/h1-2H,7H2,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECQGFCTIQFNDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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